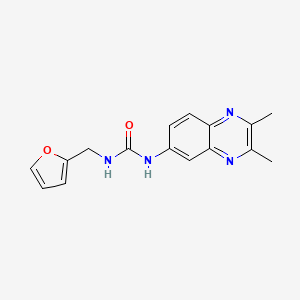

![molecular formula C24H18N2O5S2 B4007912 N,N'-diphenyldibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4007912.png)

N,N'-diphenyldibenzo[b,d]furan-2,8-disulfonamide

Vue d'ensemble

Description

N,N'-diphenyldibenzo[b,d]furan-2,8-disulfonamide is a compound that can be associated with the broader family of benzo[b]furans, which are known for their diverse chemical properties and potential applications in materials science and organic synthesis. While specific studies on N,N'-diphenyldibenzo[b,d]furan-2,8-disulfonamide are scarce, insights can be drawn from related research on benzo[b]furans and their derivatives.

Synthesis Analysis

The synthesis of benzo[b]furan derivatives often involves cascade reactions, such as those mediated by copper/silver to construct 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates under mild conditions, offering a one-step protocol via a protodecarboxylation/C-S bond formation/C-O bond formation cascade (Li & Liu, 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds, like 1-(furan-2-yl)methyl)-4,5-diphenyl-2-(p-tolyl)-1H-imidazole, utilizing techniques such as X-ray Crystal structure and DFT method, helps in understanding the geometry and electronic structure which are crucial for the properties and reactivity of the compound (Anthony et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving benzo[b]furans, like the Diels-Alder reactions with unsaturated sulfoxides, showcase the versatility of these compounds in forming adducts under varying conditions (Picker, Proust, & Ridley, 1986). Additionally, palladium-promoted electrophilic annulation reactions highlight the potential for synthesizing chalcogen-benzo[b]furans (Du et al., 2009).

Physical Properties Analysis

The study of physical properties, such as thermal stability and luminescence, is essential for understanding the potential applications of these compounds. For instance, asymmetrically difunctionalized dibenzo[b,d]furans have shown high thermal stability and are studied for their application in organic light-emitting diodes (Hong et al., 2020).

Chemical Properties Analysis

Chemical properties, including reactivity towards different substrates and potential for functionalization, are key to the utility of benzo[b]furan derivatives in synthesis. Metal-free synthesis approaches for 3-halo-2-thiobenzo[b]furans demonstrate the chemical versatility of these compounds (Zhen et al., 2018).

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

- Dibenzo[b,d]furan derivatives are investigated for their potential as hole-blocking materials in OLEDs due to their high thermal stability and triplet energy. Asymmetrically difunctionalized dibenzo[b,d]furan compounds have shown promising results in enhancing the performance of phosphorescent OLEDs, demonstrating low turn-on voltages, high current and power efficiencies, and superior external quantum efficiencies. The introduction of phosphine oxide, tetraphenylsilane, pyridine, and pyrimidine segments into these materials contributes to their high performance in OLED applications (Hong et al., 2020).

Synthesis and Chemical Reactions

- Dibenzo[b,d]furan derivatives serve as key intermediates in chemical syntheses, such as in the palladium-promoted electrophilic annulation reactions to produce 3-chalcogen-benzo[b]furans. These reactions demonstrate the versatility of dibenzo[b,d]furan derivatives in constructing complex organic molecules with potential applications in pharmaceuticals and materials science (Du et al., 2009).

Environmental Monitoring

- The occurrence and analysis of dibenzo[b,d]furans in environmental samples, such as marine sedimentary rocks and hydrothermal petroleum, shed light on the persistence and transformation of organic pollutants in nature. Understanding the distribution and formation of phenyldibenzo[b,d]furans and their derivatives helps in assessing environmental pollution and developing strategies for environmental protection (Marynowski et al., 2002).

Material Science

- The development of novel materials, such as molecularly imprinted membranes with recognition sites for dibenzofuran, highlights the application of dibenzo[b,d]furan derivatives in selective adsorption and separation processes. These materials have potential applications in environmental cleanup, chemical processing, and selective filtration technologies (Kobayashi et al., 2002).

Propriétés

IUPAC Name |

2-N,8-N-diphenyldibenzofuran-2,8-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O5S2/c27-32(28,25-17-7-3-1-4-8-17)19-11-13-23-21(15-19)22-16-20(12-14-24(22)31-23)33(29,30)26-18-9-5-2-6-10-18/h1-16,25-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBNJVRYGUEKAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)

![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)

![1-[(2-isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B4007836.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)

![ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007842.png)

![N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007851.png)

![[4-(4-aminopyridin-2-yl)phenyl]methanol](/img/structure/B4007874.png)

![methyl 3-[(4-chlorophenyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007881.png)

![ethyl 1-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4007893.png)

![3-(1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]propanamide](/img/structure/B4007901.png)

![N-(2-ethoxybenzyl)-N-ethyl-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4007908.png)

![1-[2-hydroxy-3-(4-methoxy-2-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B4007920.png)